molecular formula C13H15N5O2S B11695568 (4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11695568
M. Wt: 305.36 g/mol
InChI Key: GNIXQUTXGDLZKC-UHFFFAOYSA-N
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Description

(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazono group, a pyrazole ring, and a carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 2-ethoxyphenylhydrazine with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method involves the continuous flow of reactants through a reactor, where the reaction takes place under controlled conditions. This approach not only increases the yield but also reduces the production time and cost.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazono and carbothioamide groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Phenolic Compounds

Uniqueness

(4E)-4-[(2-ethoxyphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific structural features, such as the presence of a hydrazono group and a carbothioamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H15N5O2S

Molecular Weight

305.36 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C13H15N5O2S/c1-3-20-10-7-5-4-6-9(10)15-16-11-8(2)17-18(12(11)19)13(14)21/h4-7,17H,3H2,1-2H3,(H2,14,21)

InChI Key

GNIXQUTXGDLZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C(=S)N)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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